Geometric Fidelity as an Ortho-Phenyl Bioisostere: BCH-amine vs. BCP-amine
The bicyclo[2.1.1]hexane scaffold demonstrates superior geometric mimicry of ortho-substituted phenyl rings compared to bicyclo[1.1.1]pentane (BCP). While BCP is widely used as a para-phenyl bioisostere, its substitution vectors are linear (180°). In contrast, BCH-derived amines present exit vectors at approximately 60° with an interatomic distance of ~2.5 Å, closely matching the 2.4–2.6 Å distance and 60° angle observed in ortho-disubstituted benzenes [1]. This spatial fidelity is critical for retaining binding interactions with protein pockets that have evolved to recognize ortho-substituted aromatics, a feature BCP-amine cannot replicate [2].
| Evidence Dimension | Exit Vector Geometry (Angle and Distance) |
|---|---|
| Target Compound Data | Angle ≈ 60°, Distance ≈ 2.5 Å (BCH scaffold) |
| Comparator Or Baseline | Bicyclo[1.1.1]pentane (BCP): Angle = 180°, Distance ≈ 1.8 Å; Ortho-substituted benzene: Angle ≈ 60°, Distance = 2.4–2.6 Å |
| Quantified Difference | BCH angle differs by 0° from ortho-phenyl; BCP angle differs by 120° |
| Conditions | Crystallographic analysis and DFT calculations of core scaffolds |
Why This Matters
This geometric precision enables BCH-amine to directly replace ortho-substituted phenyl rings in drug candidates while preserving target affinity, a feat impossible with BCP-amine.
- [1] Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15, 1155–1163. View Source
- [2] Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(48), 14092–14099. View Source
